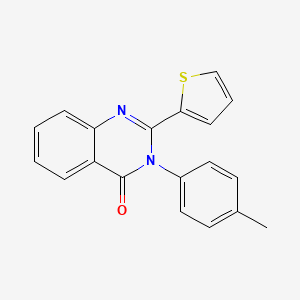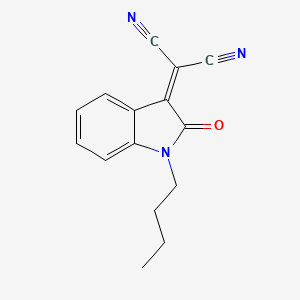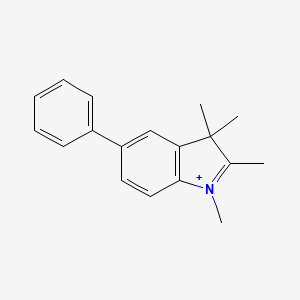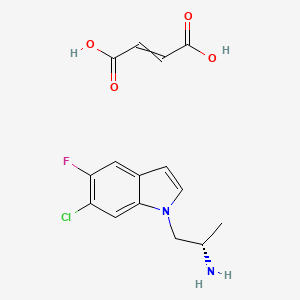![molecular formula C20H14BrNO3 B15150722 1-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B15150722.png)
1-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE is a complex organic compound that features a unique structure combining a benzodioxole ring and a benzoquinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
The synthesis of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Coupling Reaction: A palladium-catalyzed cross-coupling reaction to attach the benzoquinoline moiety to the brominated benzodioxole.
Cyclization: Formation of the final quinoline structure through cyclization reactions under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to dihydroquinoline derivatives.
Common reagents and conditions for these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dimethylformamide. Major products formed from these reactions include substituted quinolines and benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Studies: The compound is used in studies exploring its effects on cell cycle regulation and its ability to induce cell cycle arrest.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of quinoline derivatives with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE involves its interaction with cellular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule dynamics, leading to mitotic blockade and subsequent apoptosis of cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE include:
1-(5-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE: A closely related compound with a bromine atom at a different position on the benzodioxole ring.
1-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE: A chlorinated analog that may exhibit different biological activities due to the presence of chlorine instead of bromine.
The uniqueness of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE lies in its specific substitution pattern and its potential for targeted anticancer activity .
Eigenschaften
Molekularformel |
C20H14BrNO3 |
|---|---|
Molekulargewicht |
396.2 g/mol |
IUPAC-Name |
1-(6-bromo-1,3-benzodioxol-5-yl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C20H14BrNO3/c21-15-9-18-17(24-10-25-18)7-13(15)14-8-19(23)22-16-6-5-11-3-1-2-4-12(11)20(14)16/h1-7,9,14H,8,10H2,(H,22,23) |
InChI-Schlüssel |
XKMANPNDWVVZJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC5=C(C=C4Br)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15150647.png)


![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride](/img/structure/B15150670.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide](/img/structure/B15150676.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B15150687.png)
![N,N'-bis(4-bromophenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide](/img/structure/B15150691.png)
![[7-hydroxy-5-(hydroxymethyl)-1,2-dimethyl-1-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,4,7,8,8a-hexahydronaphthalen-4a-yl]methyl acetate](/img/structure/B15150699.png)

![N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide](/img/structure/B15150706.png)
![3,4'-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150736.png)
![4-[({4-[(3-Chlorophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl 4-nitrobenzoate](/img/structure/B15150738.png)
